2-Phenoxyphenylmagnesium bromide

Catalog No.
S6647779
CAS No.
312730-49-7
M.F
C12H9BrMgO
M. Wt
273.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenoxyphenylmagnesium bromide

CAS Number

312730-49-7

Product Name

2-Phenoxyphenylmagnesium bromide

IUPAC Name

magnesium;phenoxybenzene;bromide

Molecular Formula

C12H9BrMgO

Molecular Weight

273.41 g/mol

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

ZOIBKIAQFISRRR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-]

The exact mass of the compound 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is 271.96872 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Grignard Reaction

The primary application of PhOMgBr lies in its role as a nucleophile in the Grignard reaction. In this reaction, PhOMgBr reacts with a carbonyl compound (such as an aldehyde, ketone, or ester) to form a new carbon-carbon bond. The reaction pathway involves the following steps []:

  • Grignard reagent formation

    Magnesium metal reacts with an alkyl halide (RX) in THF to generate a reactive organomagnesium compound, RMgX. In the case of PhOMgBr, the organic portion (R) is a phenoxyphenyl group (C6H5OC6H4).

  • Nucleophilic addition

    The negatively charged carbon atom of the Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbonyl compound.

  • Protonation

    The resulting intermediate is quenched by a proton source (often water or an aqueous acid solution) to yield an alcohol product with an extended carbon chain.

The versatility of the Grignard reaction arises from the vast range of carbonyl compounds and Grignard reagents available. By selecting appropriate starting materials, chemists can synthesize a diverse array of organic molecules with controlled structures.

Applications of PhOMgBr

PhOMgBr, with its specific phenoxyphenyl group, finds application in the synthesis of various organic compounds, including:

  • Biaryl alcohols: PhOMgBr can react with aromatic aldehydes or ketones to form biaryl alcohols, which possess two aromatic rings connected by a carbon-carbon bond.
  • Phenolic derivatives: The reaction of PhOMgBr with certain epoxides can yield functionalized phenols with a phenoxyphenyl substituent [].

2-Phenoxyphenylmagnesium bromide is an organometallic compound classified as a Grignard reagent. It consists of a magnesium atom bonded to a bromine atom and a phenoxyphenyl group, which is derived from the phenoxy group attached to a phenyl ring. This compound is notable for its role in organic synthesis, particularly in forming carbon-carbon bonds, making it essential in the production of various organic compounds such as alcohols, ketones, and acids. The general formula for this compound is C12H11BrMgOC_{12}H_{11}BrMgO .

  • Nucleophilic Addition Reactions: It can react with carbonyl compounds (like aldehydes and ketones) to produce alcohols.
  • Substitution Reactions: This compound can engage in substitution reactions with halides, resulting in new carbon-carbon bonds.
  • Coupling Reactions: It is also used in coupling reactions to form biaryl compounds .

Mechanism of Action

The mechanism involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon atom, enhancing its nucleophilicity and allowing for various addition and substitution reactions .

The synthesis of 2-Phenoxyphenylmagnesium bromide typically involves the reaction of 2-bromophenyl ether with magnesium metal in dry ether solvents such as tetrahydrofuran (THF). The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent moisture interference. The general reaction scheme can be represented as follows:

C6H5OC6H4Br+MgC6H5OC6H4MgBrC_6H_5O-C_6H_4Br+Mg\rightarrow C_6H_5O-C_6H_4MgBr

In industrial applications, this reaction is scaled up using large reactors equipped for efficient stirring and temperature control, ensuring high-purity reagents and solvents are utilized for optimal yield .

2-Phenoxyphenylmagnesium bromide finds applications primarily in organic synthesis. Its ability to form carbon-carbon bonds makes it valuable in:

  • Synthesis of Alcohols: By reacting with aldehydes or ketones.
  • Preparation of Biaryl Compounds: Through coupling reactions.
  • Functional Group Transformations: In complex organic molecule synthesis .

Interaction studies involving 2-Phenoxyphenylmagnesium bromide primarily focus on its reactivity with various electrophiles and functional groups. Due to its strong nucleophilic character, it can react with a wide range of organic compounds, including:

  • Carbonyl compounds (aldehydes and ketones)
  • Alkyl and aryl halides
  • Other electrophiles in synthetic pathways .

These interactions are crucial for understanding its utility in synthetic organic chemistry.

Several compounds share structural similarities with 2-Phenoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Phenylmagnesium BromideLacks the phenoxy groupSimpler structure; less versatile than 2-Phenoxyphenylmagnesium bromide
2-Methoxyphenylmagnesium BromideContains a methoxy group insteadDifferent electronic properties affecting reactivity
2-Chlorophenylmagnesium BromideContains a chlorine atomMore reactive due to halogen presence

Uniqueness

The uniqueness of 2-Phenoxyphenylmagnesium bromide lies in its phenoxy group, which influences both its reactivity and selectivity in various reactions. This characteristic enhances its value as a reagent for synthesizing complex organic molecules that require specific transformations .

Hydrogen Bond Acceptor Count

3

Exact Mass

271.96872 g/mol

Monoisotopic Mass

271.96872 g/mol

Heavy Atom Count

15

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